molecular formula C12H16N2O2 B5714187 N,N'-1,4-phenylenedipropanamide

N,N'-1,4-phenylenedipropanamide

Cat. No.: B5714187
M. Wt: 220.27 g/mol
InChI Key: VFFVVJIZHVDVNI-UHFFFAOYSA-N
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Description

N,N'-1,4-Phenylenedipropanamide is a symmetrically substituted aromatic diamide with propanamide groups attached to the nitrogen atoms of a 1,4-phenylenediamine backbone. Its molecular formula is C₁₂H₁₆N₂O₂, and it features two propionamide (–CO–CH₂CH₂–) linkages.

Properties

IUPAC Name

N-[4-(propanoylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-11(15)13-9-5-7-10(8-6-9)14-12(16)4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFVVJIZHVDVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between N,N'-1,4-phenylenedipropanamide and related compounds:

Compound Molecular Formula Structural Features Key Properties Applications References
This compound C₁₂H₁₆N₂O₂ Two propanamide groups on 1,4-phenylenediamine backbone High hydrogen-bonding capacity; potential thermal stability Polymer monomers, crosslinking agents (inferred)
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ Acetyl (–COCH₃) groups instead of propanamide Higher solubility due to smaller substituents Laboratory research (not for industrial/drug use)
N,N'-1,4-Phenylenedimaleimide C₁₂H₈N₂O₄ Maleimide rings (five-membered with conjugated double bonds) Reactive dienophile; used in crosslinking reactions Industrial polymers, adhesives, and coatings
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide C₁₆H₂₁ClN₂O₂ Hydroxamic acid (–NHOH) and cyclohexyl substituent Metal chelation; antioxidant activity Antioxidant/radical scavenging in biochemical studies
Propanamide, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl- C₁₆H₂₄N₂O₂ Bulky piperidinyl and methoxymethyl groups Steric hindrance; potential bioactivity Unspecified (likely pharmaceutical research)

Structural and Functional Insights

Backbone Variations: this compound and N,N'-Diacetyl-1,4-phenylenediamine share the same aromatic core but differ in substituent length. N,N'-1,4-Phenylenedimaleimide replaces amide groups with maleimide rings, enabling Diels-Alder reactions for crosslinking, a feature absent in the target compound .

Functional Group Reactivity: Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide) exhibit metal-chelating and antioxidant properties due to the –NHOH group, unlike the simple amides in this compound .

Applications :

  • N,N'-Diacetyl-1,4-phenylenediamine is restricted to lab research due to unspecified toxicity, whereas maleimide derivatives are industrially scalable for polymers .
  • Hydroxamic acids are prioritized in biochemical studies for antioxidant assays, highlighting the role of functional groups in directing application niches .

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